DIBA

Catalog No.
S525903
CAS No.
171744-39-1
M.F
C26H22N4O6S4
M. Wt
614.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DIBA

CAS Number

171744-39-1

Product Name

DIBA

IUPAC Name

N-(4-sulfamoylphenyl)-2-[[2-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide

Molecular Formula

C26H22N4O6S4

Molecular Weight

614.7 g/mol

InChI

InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36)

InChI Key

FVGJPHFQQMQGFQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Solubility

Soluble in DMSO, not in water

Synonyms

DIBA; PD-22551; PD022551; DIBA (Antineoplastic); DIBA-1; NSC 654077; PD 22551.

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Description

The exact mass of the compound 2,2'-Dithiobis-(N-(4-sulfamoylphenyl)-benzamide) is 614.04222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 654077. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Diisobutylamine, commonly referred to as DIBA, is a secondary amine with the molecular formula C₈H₁₉N and a molecular weight of 129.24 g/mol. It is characterized as a clear, colorless liquid with an ammonia-like odor, and is insoluble in water but less dense than it, causing it to float on water. DIBA is known for its strong basic properties and can form salts with acids. It is also a precursor in the synthesis of various chemical compounds and is used in research applications due to its reactivity profile .

DIBA exhibits reactivity typical of secondary amines. It can undergo nitrosation, particularly under acidic conditions, leading to the formation of N-nitrosodiisobutylamine, a compound recognized for its carcinogenic and mutagenic properties. The compound reacts vigorously with oxidizing agents and can neutralize acids in exothermic reactions to form salts and water. Additionally, it is sensitive to heat and air, making it highly flammable .

Recent studies have indicated that DIBA can disrupt endocrine functions in aquatic organisms. For instance, exposure to diisobutyl adipate (another compound sometimes abbreviated as DIBA) has shown to affect thyroid hormone activity in Japanese medaka fish. This exposure resulted in increased levels of thyroid-stimulating hormone beta-subunit and deiodinase 1 while decreasing thyroid hormone receptor levels. Such findings suggest that compounds like DIBA may have significant biological impacts, particularly regarding hormonal regulation in vertebrates .

DIBA can be synthesized through several methods:

  • Reaction of Ammonia and Butanol: This method involves passing ammonia and butanol over a dehydration catalyst at high temperature and pressure.
  • Dehydrogenation Process: Ammonia, butanol, and hydrogen can also be passed over a dehydrogenation catalyst to yield DIBA.
  • Natural Occurrence: It has been found that DIBA is naturally present in certain foods and soil .

Interaction studies indicate that DIBA can form complexes with various substrates due to its basic nature. Its ability to react with both electrophiles and nucleophiles makes it versatile in synthetic chemistry. Furthermore, studies have shown that DIBA's interactions may lead to the formation of various by-products under specific conditions, including potentially hazardous compounds like N-nitrosodiisobutylamine when exposed to nitrosating agents .

DIBA shares similarities with several other compounds, particularly other aliphatic amines and organoaluminium compounds:

Compound NameMolecular FormulaKey Characteristics
DiethylamineC₄H₁₁NUsed as a solvent; less sterically hindered than DIBA
Diisobutylaluminium hydride(C₄H₉AlH)₂A reducing agent; reacts violently with air/water
TriisobutylamineC₁₂H₃₁NMore sterically hindered; used in similar applications
Lithium aluminium hydrideLiAlH₄Strong reducing agent; reacts differently than DIBA

DIBA's uniqueness lies in its combination of steric hindrance due to its branched structure and its strong basicity, which distinguishes it from linear amines like diethylamine. Its ability to participate in nitrosation reactions further sets it apart from other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Exact Mass

614.04222

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2,2'-Disulfanediylbis[N-(4-sulfamoylphenyl)benzamide]

Dates

Modify: 2024-02-18
1: Wang LH, Yang XY, Zhang X, An P, Kim HJ, Huang J, Clarke R, Osborne CK, Inman JK, Appella E, Farrar WL. Disruption of estrogen receptor DNA-binding domain and related intramolecular communication restores tamoxifen sensitivity in resistant breast cancer. Cancer Cell. 2006 Dec;10(6):487-99. PubMed PMID: 17157789.

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